molecular formula C18H16N4O2 B2562198 N-[1-(6-Cyanopyridine-3-carbonyl)-3,4-dihydro-2H-quinolin-3-yl]acetamide CAS No. 2224027-35-2

N-[1-(6-Cyanopyridine-3-carbonyl)-3,4-dihydro-2H-quinolin-3-yl]acetamide

Cat. No. B2562198
CAS RN: 2224027-35-2
M. Wt: 320.352
InChI Key: SDTMZMSDEAIHII-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a cyanopyridine moiety and a quinoline moiety . Cyanopyridines are organic compounds that consist of a pyridine ring with a nitrile group attached .


Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for synthesizing similar compounds. For instance, cyanoacetamides can be synthesized by treating various substituted aryl or heteryl amines with alkyl cyanoacetates .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of the cyanopyridine and quinoline moieties. These structures are common in many biologically active compounds .


Chemical Reactions Analysis

Again, while specific reactions involving this compound were not found, cyanoacetamides are known to participate in a variety of condensation and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, amides (which this compound is) have high boiling points and melting points, and those with five or fewer carbon atoms are soluble in water .

Future Directions

Compounds with pyridine moieties are of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on synthesizing new derivatives and evaluating their potential therapeutic effects .

properties

IUPAC Name

N-[1-(6-cyanopyridine-3-carbonyl)-3,4-dihydro-2H-quinolin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-12(23)21-16-8-13-4-2-3-5-17(13)22(11-16)18(24)14-6-7-15(9-19)20-10-14/h2-7,10,16H,8,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTMZMSDEAIHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC2=CC=CC=C2N(C1)C(=O)C3=CN=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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